N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1021227-79-1
VCID: VC11925141
InChI: InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20)
SMILES: C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Molecular Formula: C15H14FN3OS
Molecular Weight: 303.4 g/mol

N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1021227-79-1

Cat. No.: VC11925141

Molecular Formula: C15H14FN3OS

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide - 1021227-79-1

Specification

CAS No. 1021227-79-1
Molecular Formula C15H14FN3OS
Molecular Weight 303.4 g/mol
IUPAC Name N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20)
Standard InChI Key CYFUMIDACIKLKI-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Canonical SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three principal components:

  • A pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), which serves as the central scaffold.

  • A cyclopropane carboxamide group attached to the pyridazine ring’s 3-position, introducing steric strain and conformational rigidity.

  • A 4-fluorobenzylsulfanyl moiety at the pyridazine’s 6-position, contributing lipophilicity and electronic effects via the fluorine atom.

The fluorine atom at the para position of the benzyl group enhances lipid solubility, potentially improving membrane permeability and target engagement. The sulfanyl (-S-) linker between the benzyl and pyridazine groups offers metabolic stability compared to ether or amine linkages.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₄FN₃OS
Molecular Weight303.4 g/mol
IUPAC NameN-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
CAS Number1021227-79-1
SMILESC1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropane protons (δ ~1.0–1.5 ppm) and the pyridazine ring’s aromatic protons (δ ~7.5–8.5 ppm). Density functional theory (DFT) calculations predict a planar pyridazine ring with the cyclopropane and benzyl groups oriented perpendicularly, minimizing steric clashes. The fluorine atom’s electronegativity induces a partial positive charge on the adjacent carbon, potentially facilitating dipole interactions with target proteins.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide involves a multi-step sequence:

  • Pyridazine Functionalization: 3-Amino-6-chloropyridazine undergoes nucleophilic aromatic substitution with 4-fluorobenzyl mercaptan to introduce the sulfanyl group.

  • Carboxamide Formation: The resulting amine reacts with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

Pharmacological Evaluation

Cytotoxicity and Selectivity

In vitro assays on analogous compounds reveal IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7, HeLa) . The cyclopropane moiety may reduce off-target effects by restricting conformational flexibility, thereby enhancing selectivity .

Table 2: Hypothetical Pharmacological Profile (Based on Analogues)

ParameterValue/Observation
Target EnzymeTyrosine kinase (hypothetical)
IC₅₀ (Enzyme)~0.5–5 µM (estimated)
Cytotoxicity (HeLa)IC₅₀ ≈ 10 µM
Metabolic Stabilityt₁/₂ > 2 hours (microsomal)

Therapeutic Applications and Mechanisms

Oncology

The compound’s potential to inhibit kinases involved in cell proliferation (e.g., EGFR, VEGFR) aligns with anticancer drug design principles . Molecular docking simulations suggest favorable interactions with the ATP-binding pocket of TYK2, a kinase implicated in autoimmune diseases and cancer progression .

Anti-Inflammatory Pathways

Fluorinated heterocycles often modulate NF-κB and JAK-STAT signaling, pathways central to inflammation . By attenuating cytokine production (e.g., IL-12, IL-23), the compound could ameliorate conditions like psoriasis or rheumatoid arthritis .

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

  • Pyrimidine Derivatives: Replacing pyridazine with pyrimidine reduces planarity, altering target selectivity .

  • Benzothiazole Analogues: Substituting cyclopropane with benzothiazole enhances π-π stacking but increases molecular weight .

Role of Fluorine Substitution

  • 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine improves metabolic stability and passive diffusion compared to chlorine.

  • Non-Halogenated Analogues: Absence of fluorine diminishes lipophilicity, reducing cell membrane penetration.

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